An In-depth Technical Guide to 2-Bromo-5-(trifluoromethoxy)pyridine
An In-depth Technical Guide to 2-Bromo-5-(trifluoromethoxy)pyridine
CAS Number: 888327-36-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-(trifluoromethoxy)pyridine is a halogenated and fluorinated pyridine derivative that has emerged as a valuable building block in modern medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a reactive bromine atom and a lipophilic trifluoromethoxy group on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecular entities. The trifluoromethoxy (-OCF3) group is of particular interest in drug design as it can significantly enhance key pharmacological properties such as metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 2-Bromo-5-(trifluoromethoxy)pyridine, with a focus on its utility in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Bromo-5-(trifluoromethoxy)pyridine is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Reference(s) |
| CAS Number | 888327-36-4 | [1] |
| Molecular Formula | C6H3BrF3NO | [1] |
| Molecular Weight | 241.99 g/mol | [1] |
| Appearance | Clear, almost colorless liquid or solid | [1] |
| Boiling Point | 63-66 °C at 11 Torr | [1] |
| Density | 1.737 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1][2] |
Synthesis and Characterization
The synthesis of 2-Bromo-5-(trifluoromethoxy)pyridine is a critical aspect of its accessibility for research and development. A reliable synthetic protocol is detailed below.
Synthetic Protocol: Halogen Exchange from 2-Chloro-5-(trifluoromethoxy)pyridine
A common and effective method for the preparation of 2-Bromo-5-(trifluoromethoxy)pyridine involves a halogen exchange reaction from the corresponding chloro-pyridine derivative.
Reaction Scheme:
A representative synthesis of 2-Bromo-5-(trifluoromethoxy)pyridine.
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-5-(trifluoromethoxy)pyridine (7.0 g, 35.4 mmol) in propionitrile (35 mL).[1]
-
Reagent Addition: To the solution, add bromotrimethylsilane (10.8 g, 9.3 mL, 70.8 mmol, 2 equivalents).[1]
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 24 hours.[1]
-
Monitoring: The progress of the reaction should be monitored by gas chromatography (GC) to confirm complete conversion of the starting material.[1]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product is then purified by vacuum distillation to afford pure 2-bromo-5-trifluoromethoxypyridine as a colorless oil (yield: 81%).[1]
Causality of Experimental Choices:
-
Bromotrimethylsilane (TMSBr): TMSBr is a powerful reagent for converting aryl chlorides to aryl bromides. The silicon-bromine bond is highly reactive, and the formation of the thermodynamically stable silicon-chlorine bond drives the reaction forward.
-
Propionitrile: This solvent is chosen for its high boiling point, which allows the reaction to be conducted at a sufficiently high temperature to facilitate the halogen exchange. Its polarity also aids in dissolving the reactants.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the halogen exchange to occur at a reasonable rate.
Characterization Data
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound.
| Spectroscopic Data | Values |
| ¹H NMR (300 MHz, CDCl₃) | δ = 8.34 (d, J = 2.8 Hz, 1H), 7.56 (d, J = 8.7 Hz, 1H), 7.45 (dd, J = 8.7, 2.8 Hz, 1H) |
| ¹⁹F NMR (282 MHz, CDCl₃) | δ = -58.8 |
| ¹³C NMR (75 MHz, CDCl₃) | δ = 145.6, 143.1, 139.2, 131.4, 129.0, 120.1 (q, J = 260 Hz) |
| Elemental Analysis | Calculated for C₆H₃BrF₃NO: C, 29.78%; H, 1.25%; N, 5.79%. Found: C, 29.96%; H, 1.41%; N, 5.64% |
(Data sourced from ChemicalBook)[1]
Reactivity and Synthetic Utility
The synthetic versatility of 2-Bromo-5-(trifluoromethoxy)pyridine stems from the presence of the bromo substituent on the electron-deficient pyridine ring. This C-Br bond is a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Key cross-coupling reactions of 2-Bromo-5-(trifluoromethoxy)pyridine.
Suzuki Coupling
The Suzuki coupling reaction is a powerful method for the formation of C-C bonds. 2-Bromo-5-(trifluoromethoxy)pyridine can be coupled with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base to generate biaryl and hetero-biaryl structures, which are common motifs in bioactive molecules.[3][4][5]
Buchwald-Hartwig Amination
For the synthesis of arylamines, the Buchwald-Hartwig amination is an indispensable tool.[6][7] This reaction allows for the coupling of 2-Bromo-5-(trifluoromethoxy)pyridine with a wide range of primary and secondary amines, providing access to a diverse array of substituted aminopyridines. These products are often key intermediates in the synthesis of pharmaceuticals.
Applications in Drug Discovery and Development
The incorporation of the 5-(trifluoromethoxy)pyridine moiety into small molecules is a well-established strategy in drug discovery to modulate their pharmacokinetic and pharmacodynamic properties.[8] 2-Bromo-5-(trifluoromethoxy)pyridine serves as a crucial starting material for introducing this valuable fragment.
Case Study: Relevance to Lasmiditan
A notable example of the importance of this structural motif is its connection to Lasmiditan , a selective serotonin 5-HT1F receptor agonist approved for the acute treatment of migraine.[9][10] 2-Bromo-5-(trifluoromethoxy)pyridine is listed as "Lasmiditan Impurity 41," which suggests its potential use as a starting material or its formation as a related substance in the synthesis of this drug.[1] The development of potent and selective 5-HT1F agonists like Lasmiditan highlights the therapeutic potential of molecules containing the trifluoromethoxypyridine scaffold.[10][11]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-5-(trifluoromethoxy)pyridine.
Hazard Identification:
-
GHS Pictograms: GHS06 (Toxic)
-
Signal Word: Danger
-
Hazard Statements: H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction)
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P302 + P352 (IF ON SKIN: Wash with plenty of water)
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).
-
Keep in a cool, dry place, away from incompatible materials. Recommended storage temperature is 2-8°C.[1][2]
Conclusion
2-Bromo-5-(trifluoromethoxy)pyridine is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. Its utility is primarily derived from the strategic placement of a reactive bromine atom, which allows for a wide range of cross-coupling reactions, and the presence of the trifluoromethoxy group, which can impart favorable properties to the target molecules. This guide has provided a detailed overview of its synthesis, characterization, reactivity, and applications, underscoring its importance for researchers and scientists engaged in the development of new chemical entities.
References
- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 30, 2026, from [Link]
-
NINGBO INNO PHARMCHEM. (2026). 2-Bromo-5-(trifluoromethyl)pyridine: High Purity Organic Synthesis Intermediate Supplier in China. Retrieved January 30, 2026, from [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 30, 2026, from [Link]
-
Molport. (n.d.). 2-bromo-5-(trifluoromethoxy)pyridine | 888327-36-4. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. Retrieved January 30, 2026, from [Link]
-
AA Blocks. (n.d.). 2-Bromo-5-(trifluoromethoxy)pyridine | 888327-36-4. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). WO2021152462A1 - Process for preparation of lasmiditan.
-
NROChemistry. (n.d.). Synthesis of Lasmiditan. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). Lasmiditan mechanism of action - review of a selective 5-HT1F agonist. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). WO2022041608A1 - Synthesis process for lasmiditan.
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of pyridinylmethylenepiperidine derivatives as potent 5-HT1F receptor agonists for migraine therapy. Retrieved January 30, 2026, from [Link]
Sources
- 1. 2-Bromo-5-trifluoromethoxypyridine | 888327-36-4 [chemicalbook.com]
- 2. 888327-36-4|2-Bromo-5-(trifluoromethoxy)pyridine|BLD Pharm [bldpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Bromo-5-(trifluoromethyl)pyridine|CAS 50488-42-1 [benchchem.com]
- 9. WO2021152462A1 - Process for preparation of lasmiditan - Google Patents [patents.google.com]
- 10. Lasmiditan mechanism of action - review of a selective 5-HT1F agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of pyridinylmethylenepiperidine derivatives as potent 5-HT1F receptor agonists for migraine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
